molecular formula C13H11FO3 B6379586 5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% CAS No. 1261903-49-4

5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379586
CAS RN: 1261903-49-4
M. Wt: 234.22 g/mol
InChI Key: VVOAWUPYJXLMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% (5-FHP-2-MP) is an organic compound that belongs to the family of phenols. It is a white, crystalline solid with a melting point of 97-99°C and a boiling point of 265-266°C. 5-FHP-2-MP is a strong acid, with a pKa of 7.1. It is soluble in water, alcohols, and ethers, and is used in the synthesis of various organic compounds.

Mechanism of Action

5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% is an acid catalyst and is used to catalyze the reaction between organic compounds. It is believed to activate the electrophilic carbon atom of the reactant, allowing it to react with the nucleophile. This reaction is believed to involve the formation of a carbon-sulfur bond, followed by the formation of a carbon-oxygen bond.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% has not been studied for its biochemical and physiological effects. However, due to its acidity, it may have a corrosive effect on skin, eyes, and mucus membranes if it comes into contact with them. Additionally, it may be toxic if ingested.

Advantages and Limitations for Lab Experiments

The primary advantage of using 5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments is that it is a strong acid, which makes it a powerful catalyst for the synthesis of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it is corrosive and toxic, so it must be handled with caution.

Future Directions

Future research on 5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% can focus on its potential applications in the synthesis of pharmaceuticals, its use as a catalyst in the synthesis of polymers, and its biochemical and physiological effects. Additionally, further research can be done on its mechanism of action and its toxicity. Finally, research can be done on the development of safer and more efficient methods for the synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95%.

Synthesis Methods

5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base to form the corresponding p-toluenesulfonate ester. The second step involves the reaction of the p-toluenesulfonate ester with 2-methoxybenzyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95%.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% is used in various scientific research applications. It can be used as a reagent in the synthesis of organic compounds, such as amides, esters, and thioesters. It can also be used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol, 95% has been used in the synthesis of pyridine derivatives, which have potential applications in the treatment of diseases such as cancer and Alzheimer’s.

properties

IUPAC Name

2-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3/c1-17-13-5-3-9(7-12(13)16)8-2-4-11(15)10(14)6-8/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOAWUPYJXLMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685496
Record name 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-hydroxyphenyl)-2-methoxyphenol

CAS RN

1261903-49-4
Record name 3'-Fluoro-4-methoxy[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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